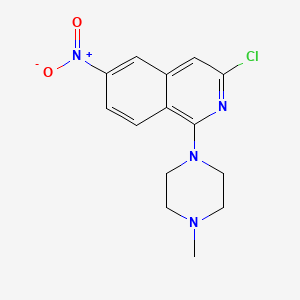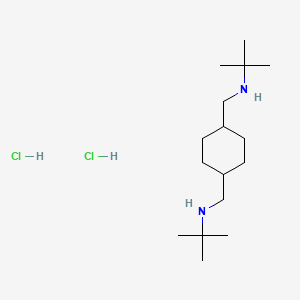
1,4-Cyclohexanebis(methylamine), N,N'-bis(tert-butyl)-, dihydrochloride, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Cyclohexanebis(methylamine), N,N’-bis(tert-butyl)-, dihydrochloride, (E)- is a chemical compound with the molecular formula C16H36Cl2N2. It is a derivative of cyclohexane, where two methylamine groups are attached to the 1 and 4 positions of the cyclohexane ring, and each methylamine group is further substituted with a tert-butyl group. The compound is commonly used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cyclohexanebis(methylamine), N,N’-bis(tert-butyl)-, dihydrochloride, (E)- typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,4-dicarboxaldehyde.
Ammonia Reaction: The aldehyde groups are reacted with ammonia in methanol at 100°C for approximately 40-45 minutes.
Final Product: The final product is obtained after purification steps, yielding 1,4-Cyclohexanebis(methylamine), N,N’-bis(tert-butyl)-, dihydrochloride, (E)-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Cyclohexanebis(methylamine), N,N’-bis(tert-butyl)-, dihydrochloride, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
1,4-Cyclohexanebis(methylamine), N,N’-bis(tert-butyl)-, dihydrochloride, (E)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and agonists.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,4-Cyclohexanebis(methylamine), N,N’-bis(tert-butyl)-, dihydrochloride, (E)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or agonist, modulating the activity of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,4-diyldimethanamine: A similar compound without the tert-butyl groups.
1,4-Bis(aminomethyl)cyclohexane: Another related compound with different substituents.
Uniqueness
1,4-Cyclohexanebis(methylamine), N,N’-bis(tert-butyl)-, dihydrochloride, (E)- is unique due to the presence of tert-butyl groups, which impart specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various research and industrial applications .
Properties
CAS No. |
3949-61-9 |
|---|---|
Molecular Formula |
C16H36Cl2N2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[[4-[(tert-butylamino)methyl]cyclohexyl]methyl]-2-methylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C16H34N2.2ClH/c1-15(2,3)17-11-13-7-9-14(10-8-13)12-18-16(4,5)6;;/h13-14,17-18H,7-12H2,1-6H3;2*1H |
InChI Key |
YIMVBDBJPQQKNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1CCC(CC1)CNC(C)(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-N-methylmethanimine oxide](/img/structure/B13735057.png)

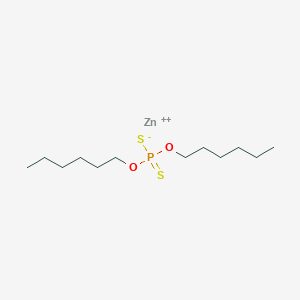
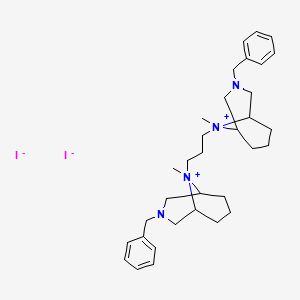
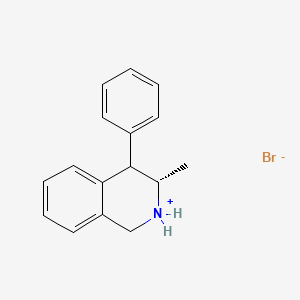
![2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13735092.png)
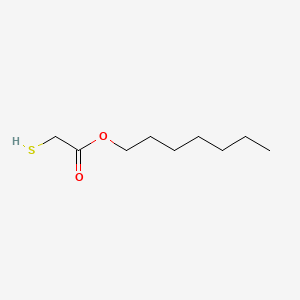

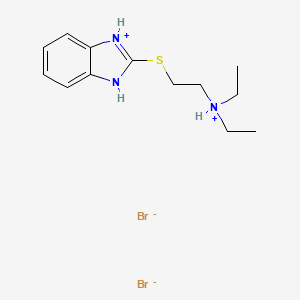
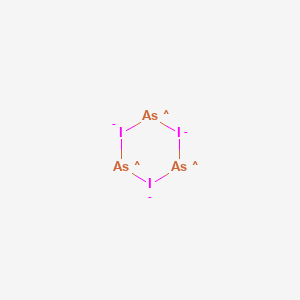
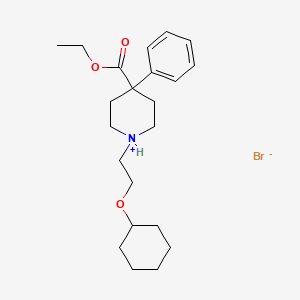
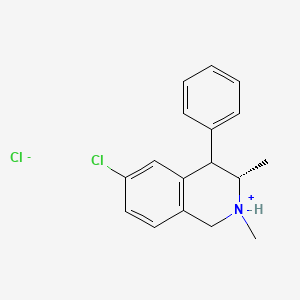
![Acetamide,N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-YL]-](/img/structure/B13735130.png)
